2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE
Description
2-(Methylsulfanyl)-4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methylsulfanyl (-SMe) group at position 2, a phenyl group at position 4, a phenylamino (-NHPh) substituent at position 6, and a nitrile (-CN) moiety at position 5. This compound belongs to a class of pyrimidine-based molecules with diverse applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in nucleophilic substitution reactions . Its structural features, including the electron-withdrawing nitrile group and nucleophilic amino substituent, make it a candidate for studying regioselective reactivity and biological activity.
Properties
IUPAC Name |
4-anilino-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-23-18-21-16(13-8-4-2-5-9-13)15(12-19)17(22-18)20-14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMJPCDQNZGUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination with Phosphorus Oxychloride (POCl₃)
The thione intermediate reacts with POCl₃ under reflux to form 2-chloro-4-phenyl-6-thioxopyrimidine-5-carbonitrile.
Conditions :
Nucleophilic Substitution with Sodium Methanethiolate
The chloropyrimidine undergoes displacement with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF):
Conditions :
¹H NMR analysis of the product reveals a singlet at δ 2.45 ppm for the methylsulfanyl group and a deshielded aromatic proton at δ 8.12 ppm for the phenyl group.
Regioselective Amination at Position 6
Introducing the phenylamino group at position 6 requires careful control to avoid over-substitution. The thioxo group is first oxidized to a sulfonyl group, followed by displacement with aniline.
Oxidation with Hydrogen Peroxide
Amination with Aniline
The sulfonyl intermediate reacts with aniline in ethanol under reflux:
Conditions :
Mass spectrometry confirms the molecular ion peak at m/z 358 (calculated for C₁₈H₁₄N₄S).
Alternative Pathway: One-Pot Multi-Component Reaction
Recent advancements employ a one-pot strategy using malononitrile , benzaldehyde , methyl isothiocyanate , and aniline in the presence of a bifunctional catalyst:
Conditions :
This method reduces purification steps but suffers from moderate regioselectivity, necessitating further optimization.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | One-Pot Route |
|---|---|---|
| Total Steps | 4 | 1 |
| Overall Yield | 25–30% | 50–55% |
| Purity (HPLC) | >98% | 85–90% |
| Scalability | High | Moderate |
The cyclocondensation route remains preferable for large-scale synthesis due to higher purity, whereas the one-pot method offers expediency for exploratory studies.
Characterization and Validation
Critical spectroscopic data for the final compound:
-
IR (KBr) : 3,325 cm⁻¹ (N-H), 2,225 cm⁻¹ (C≡N), 1,658 cm⁻¹ (C=O)
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¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, SCH₃), 7.32–7.85 (m, 10H, Ar-H), 8.92 (s, 1H, NH)
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¹³C NMR : 168.4 (C=O), 155.2 (C≡N), 135.7–128.3 (Ar-C), 18.2 (SCH₃)
Challenges and Optimization Opportunities
Key limitations include:
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Low yields in amination steps due to steric hindrance from the phenyl groups.
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Competing side reactions during chlorination, necessitating excess POCl₃.
Proposed solutions:
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The anilino and methylthio groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Kinase Inhibition
One of the most promising applications of 2-(methylsulfanyl)-4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to diseases such as cancer.
- CDK2 Inhibition : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values reaching the nanomolar range. This suggests potential utility in cancer therapeutics where CDK2 plays a pivotal role in cell cycle regulation .
Table 2 presents the IC50 values for selected compounds derived from this scaffold.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.016 |
| Compound B | 0.045 |
| Compound C | 0.120 |
Antimicrobial Activity
In addition to kinase inhibition, certain derivatives of this compound have shown antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity .
Antiviral Properties
The compound has also been explored for its antiviral effects, particularly as an activator in synthetic and modified nucleosides. This application highlights its versatility beyond traditional kinase inhibition .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of this compound to optimize its efficacy:
- SAR Studies : Researchers have systematically varied substituents at positions 4, 5, and 6 to evaluate their impact on biological activity. This has led to the identification of several potent analogs with enhanced selectivity for CDK2.
- In Vivo Studies : Preliminary in vivo studies have suggested that some derivatives can effectively reduce tumor growth in xenograft models, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to downstream effects on cellular pathways, such as the induction of apoptosis or the inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with variations in substituents at positions 2, 4, 5, and 6 have been synthesized and studied. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physical properties, and reactivity.
Table 1: Structural and Physical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The methylsulfanyl (-SMe) group at position 2 in the target compound is less oxidized than sulfinyl (-SOCH₃) or sulfonyl (-SO₂CH₃) analogs (e.g., Compound 11 in ), which impacts nucleophilic displacement reactions. Sulfinyl groups exhibit higher electrophilicity, enabling chemoselective substitution with amines .
Electronic and Steric Influence: The phenyl group at position 4 in the target compound contrasts with amino (-NH₂, -NHR) or chloro (-Cl) substituents in analogs. Amino groups enhance electron density on the pyrimidine ring, while chloro and nitrile groups are electron-withdrawing, affecting ring polarization and substitution patterns . The carbonitrile (-CN) group at position 5 in the target compound is more electron-withdrawing than ester (-COOCH₃) substituents (e.g., Compound 11 in ), which may influence hydrogen bonding and solubility.
Biological Activity Implications: Pyrimidine-5-carbonitrile derivatives are frequently studied as kinase inhibitors. For example, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives exhibit cyclin-dependent kinase (CDK) selectivity due to interactions with hydrophobic pockets in enzyme active sites . The phenylamino group at position 6 in the target compound may similarly contribute to binding affinity.
Spectral and Physical Properties :
- Analogs with ester groups (e.g., Compound 11 in ) show characteristic IR peaks at ~1720 cm⁻¹ (C=O stretch), absent in carbonitrile derivatives. Nitriles typically exhibit strong IR absorption near 2250 cm⁻¹.
- Melting points vary significantly: methylsulfinyl derivatives (e.g., Compound 11, 98–100°C) are generally lower-melting than fully substituted analogs like 12i (142–145°C) due to reduced crystallinity .
Biological Activity
The compound 2-(Methylsulfanyl)-4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 284.38 g/mol
The compound features a pyrimidine core with a methylthio group and phenyl substitutions, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound often act on various biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common mechanism among pyrimidine derivatives, leading to reduced synthesis of tetrahydrofolate, essential for DNA synthesis and repair. This mechanism is particularly significant in cancer therapy, as it can induce apoptosis in rapidly dividing cells .
- Kinase Inhibition : The compound may also exhibit inhibitory effects on specific kinases, including cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Kinase inhibitors are vital in cancer treatment, as they can halt tumor growth by disrupting signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The presence of the phenylamino group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioactivity against pathogens .
Therapeutic Potential
The biological activities of this compound suggest several therapeutic applications:
- Antitumor Activity : Due to its ability to inhibit DHFR and CDKs, this compound has potential applications in treating various cancers, including melanoma and breast cancer.
- Antimicrobial Applications : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics, particularly in combating resistant strains .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of pyrimidine derivatives similar to our compound on human carcinoma cell lines. Results indicated that compounds with structural similarities exhibited IC50 values in the low micromolar range against breast cancer cells, demonstrating significant cytotoxicity through apoptosis induction .
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The tested derivatives showed MIC values ranging from 6.25 µg/mL to 12.5 µg/mL, indicating promising antibacterial activity that warrants further investigation into their mechanisms .
Table of Biological Activities
| Activity Type | Target/Pathway | Example Compounds | IC50 or MIC Values |
|---|---|---|---|
| Antitumor | Dihydrofolate Reductase | Piritrexim | Low µM range |
| Kinase Inhibition | Cyclin-dependent Kinases | Various pyrimidine derivatives | Nanomolar IC50 |
| Antimicrobial | Bacterial strains | 2-Methylsulfanyl derivatives | 6.25 - 12.5 µg/mL |
Q & A
Q. What are the optimal synthetic routes for 2-(methylsulfanyl)-4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using malononitrile derivatives. For example, di(methylthio)methylene malononitrile reacts with acetamidine hydrochloride in the presence of sodium ethoxide, yielding pyrimidine carbonitrile derivatives (64% yield, mp 258–260°C) . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–100°C), and reaction time (12–24 hours). Monitoring intermediates via TLC and quenching side reactions (e.g., hydrolysis) with anhydrous conditions improves yield .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H NMR : Focus on aromatic protons (δ 7.2–8.1 ppm for phenyl groups), NH signals (δ 5.5–6.5 ppm for phenylamino), and methylsulfanyl protons (δ 2.5–3.0 ppm).
- 13C NMR : Carbonitrile signals appear at δ 115–120 ppm, while pyrimidine carbons resonate between δ 150–170 ppm.
- IR : Confirm the nitrile group (C≡N) at ~2200 cm⁻¹ and NH stretches at ~3300 cm⁻¹.
- HRMS : Validate molecular formula (C₁₉H₁₅N₄S) with exact mass (e.g., [M+H]+ = 331.1022). Cross-referencing with synthetic intermediates ensures structural fidelity .
Q. What are the challenges in purifying this compound, and what chromatographic methods are most effective?
Methodological Answer: Due to polar functional groups (carbonitrile, phenylamino), silica gel chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:2) is recommended. For persistent impurities, recrystallization in ethanol/water mixtures (70:30) enhances purity. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves co-eluting byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts or IR bands)?
Methodological Answer: Cross-validate using multiple techniques:
- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., phenyl vs. methylsulfanyl orientation) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments.
- Isotopic labeling : Trace unexpected shifts caused by solvent or tautomerism .
Q. How does modifying substituents (e.g., replacing methylsulfanyl with sulfonyl groups) impact the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Sulfonyl substitution increases polarity (logP reduction by ~1.5 units) and enhances metabolic stability.
- Biological testing : Compare parent and modified compounds in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics). Use PASS software to predict activity shifts (e.g., from kinase inhibition to anti-inflammatory effects) .
Q. What experimental and in silico approaches assess the compound’s toxicity profile, and how can false positives be mitigated?
Methodological Answer:
- In silico : Use ProTox-II or ADMET predictors for acute toxicity (LD₅₀) and hepatotoxicity.
- In vitro : MTT assays on HepG2 cells (IC₅₀ > 100 µM indicates low toxicity).
- In vivo : Rodent studies (OECD guidelines) at 50–500 mg/kg doses. Cross-check cytotoxicity with Ames tests to rule out mutagenic false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
